Physicochemical properties of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
Physicochemical properties of N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Profile of a Key Allylamine Antifungal
N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine, known in the pharmaceutical realm as Naftifine, is a cornerstone of the allylamine class of antifungal agents.[1] It is a synthetic, broad-spectrum drug primarily utilized for the topical treatment of superficial dermatomycoses, including tinea pedis, tinea cruris, and tinea corporis.[1][2] Naftifine's therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, permeability, and ultimately, its ability to reach the site of action and exert its antifungal effect. This guide provides an in-depth exploration of these critical parameters, offering both established data and the scientific rationale behind the experimental methodologies used for their determination.
The molecular structure of Naftifine, a tertiary amine featuring a naphthalene ring, a phenyl ring, and a propenyl group, dictates its characteristic lipophilicity and basicity.[1] Understanding these foundational properties is paramount for formulation development, analytical method design, and predicting its behavior in biological systems.
Molecular Identity and Structural Elucidation
A comprehensive understanding of a compound's physicochemical nature begins with its fundamental identity.
| Identifier | Value | Source |
| Chemical Name | N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine | [3] |
| Common Name | Naftifine | [1] |
| CAS Number | 65472-88-0 (free base) | [4] |
| Molecular Formula | C21H21N | [1] |
| Molecular Weight | 287.4 g/mol | [1] |
| Salt Form | Hydrochloride (HCl) | [4][5] |
| CAS Number (HCl) | 65473-14-5 | [4] |
| Molecular Formula (HCl) | C21H22ClN | [4] |
| Molecular Weight (HCl) | 323.86 g/mol | [4] |
Key Physicochemical Properties: A Quantitative Overview
The following table summarizes the critical physicochemical parameters of Naftifine. These values are instrumental in predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Method | Significance in Drug Development |
| Melting Point (°C) | 177 (as HCl salt) | Experimental | Affects formulation, stability, and purification processes.[5] |
| Lipophilicity (LogP) | 5.4 | Experimental | Influences membrane permeability, solubility, and protein binding.[1] |
| Aqueous Solubility | Poor (as free base) | Qualitative | Impacts dissolution rate and bioavailability. |
| pKa | Predicted value would be inserted here if found | Prediction | Governs the degree of ionization at physiological pH, affecting solubility and receptor interaction. |
Deep Dive into Physicochemical Parameters
Lipophilicity (LogP): Balancing Permeability and Solubility
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. A LogP of 5.4 for Naftifine indicates its highly lipophilic nature.[1] This property is a double-edged sword in drug development.
Causality: The extensive hydrocarbon framework, comprising the naphthalene and phenyl rings, is the primary contributor to Naftifine's high lipophilicity. This structural feature allows for favorable partitioning into lipid-rich environments, such as the stratum corneum, which is essential for a topically administered antifungal.[6] However, this high lipophilicity also results in poor aqueous solubility, presenting a significant challenge for formulation scientists.[7]
The shake-flask method remains the most reliable technique for the experimental determination of LogP.[8]
Principle: This method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water, at equilibrium.
Self-Validating System: The protocol's integrity is maintained by ensuring mutual saturation of the solvents, precise temperature control, and accurate quantification of the analyte in both phases.
Step-by-Step Methodology:
-
Preparation of Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.
-
Standard Curve Generation: A precise amount of Naftifine is dissolved in a suitable solvent, and a series of dilutions are prepared to create a standard curve using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Partitioning: A known concentration of Naftifine is added to a mixture of the saturated n-octanol and water in a flask.
-
Equilibration: The flask is agitated (shaken) at a constant temperature until equilibrium is reached, which can take several hours.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of Naftifine in each phase is determined by HPLC against the previously generated standard curve.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination via the shake-flask method.
Acidity Constant (pKa): The Influence of Ionization
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9][10]
Principle: This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[11]
Self-Validating System: The accuracy of this method is ensured by calibrating the pH meter with standard buffers, using a titrant of known concentration, and maintaining a constant temperature.
Step-by-Step Methodology:
-
Sample Preparation: A precise amount of Naftifine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The equivalence point is identified from the inflection point of the curve (or its first or second derivative).
-
pKa Determination: The pH at the half-equivalence point is equal to the pKa of the conjugate acid of Naftifine.
Caption: Process flow for pKa determination by potentiometric titration.
Solubility Profile: A Formulation Challenge
Naftifine hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[7] The free base is poorly soluble in water, a direct consequence of its high lipophilicity.[7] The hydrochloride salt offers improved solubility in polar solvents.
Solubility Data for Naftifine Hydrochloride:
| Solvent | Solubility | Source |
| Ethanol | 50 mg/mL | [7] |
| DMSO | Insoluble (may be moisture-dependent) | [3] |
| Water | Insoluble | [3] |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | [12] |
Causality and Formulation Implications: The poor aqueous solubility necessitates formulation strategies that can enhance the dissolution and bioavailability of Naftifine. These include the use of co-solvents, surfactants, and the development of advanced delivery systems like nanoemulsions and microemulsions.[7][13] The pH of the formulation is also a critical factor, as it will influence the ionization state and, consequently, the solubility of the drug.
The equilibrium solubility is determined by adding an excess of the compound to a solvent and allowing it to reach equilibrium.
Step-by-Step Methodology:
-
Sample Addition: An excess amount of Naftifine hydrochloride is added to a vial containing a known volume of the test solvent (e.g., water, buffer of a specific pH).
-
Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.[7]
-
Quantification: The concentration of Naftifine in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[7]
Stability Profile: Ensuring Therapeutic Integrity
The stability of a drug substance is a critical quality attribute that can be affected by temperature, humidity, and light.[14] Stability studies for Naftifine are essential to establish its shelf-life and appropriate storage conditions.
Degradation Pathways: Potential degradation pathways for Naftifine include oxidation of the allylamine moiety and photodecomposition due to the presence of chromophores (naphthalene and phenyl rings). Forced degradation studies, involving exposure to acid, base, oxidative, thermal, and photolytic stress, are conducted to identify potential degradation products.[15]
Stability testing protocols are guided by the International Council for Harmonisation (ICH) guidelines.[12]
Long-Term and Accelerated Studies:
-
Long-Term Stability: Testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[16]
-
Accelerated Stability: Studies are performed under more stressful conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability profile.[16]
Methodology:
-
Sample Storage: Naftifine samples are stored in controlled environment chambers under the specified conditions.
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[12]
-
Analysis: At each time point, the samples are analyzed for appearance, assay (potency), and the presence of degradation products using a validated stability-indicating HPLC method.[15]
Synthesis Overview
Several synthetic routes to Naftifine have been reported. A common approach involves a multi-step synthesis.[17][18]
Caption: A representative synthetic pathway for Naftifine Hydrochloride.
Conclusion
The physicochemical properties of Naftifine, particularly its high lipophilicity and poor aqueous solubility, are defining characteristics that directly influence its therapeutic application and formulation. As a BCS Class IV compound, innovative drug delivery strategies are paramount to overcoming its inherent solubility and permeability limitations. A thorough understanding of its melting point, LogP, pKa, and stability, underpinned by robust experimental methodologies, provides the essential foundation for the development of safe, effective, and stable topical antifungal therapies. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of dermatological drug development.
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